molecular formula C19H22FN5O3S B2665874 Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate CAS No. 869343-87-3

Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

Número de catálogo: B2665874
Número CAS: 869343-87-3
Peso molecular: 419.48
Clave InChI: OBSPCLKYUSYURS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperazine ring and substituted with a 2-fluorophenyl group. The molecule integrates multiple pharmacophoric elements, including a fluorinated aromatic ring, a hydroxyl group, and a methyl-substituted thiazolo-triazole system, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name

ethyl 4-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O3S/c1-3-28-19(27)24-10-8-23(9-11-24)15(13-6-4-5-7-14(13)20)16-17(26)25-18(29-16)21-12(2)22-25/h4-7,15,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSPCLKYUSYURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural uniqueness lies in the combination of its thiazolo-triazole core, fluorophenyl group, and piperazine-carboxylate moiety. Below is a comparative analysis with structurally related analogs from the literature:

Thiazolo-Triazole Derivatives

  • Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate (CAS: 898367-02-7) Structural Differences: The ethyl substituent at the 2-position of the thiazolo-triazole core distinguishes this analog from the target compound’s methyl group. Additionally, the fluorophenyl group is at the 3-position instead of the 2-position. The 2-fluorophenyl substitution could influence electronic properties (e.g., dipole moments) differently than the 3-fluoro variant .

Piperazine-Linked Fluorophenyl Systems

  • 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Structural Differences: This compound replaces the thiazolo-triazole core with a benzoyl-piperazine system linked to a hydroxyphenylketone.
  • Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate

    • Structural Differences : Features a pyrazole-thiazole hybrid system instead of a thiazolo-triazole. The 4-fluorophenyl group is distinct from the target compound’s 2-fluorophenyl substitution.
    • Implications : The pyrazole ring may confer different hydrogen-bonding capabilities, while the 4-fluoro substitution could alter metabolic stability .

Triazolo-Pyrimidine Analogs

  • Ethyl 4-[2-(4-chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate Structural Differences: Substitutes the thiazolo-triazole with a triazolo-pyrimidine core and a 4-chlorophenyl group.

Data Tables: Structural and Functional Comparison

Compound Core Structure Aromatic Substituent Key Functional Groups Molecular Weight (Da) Potential Applications
Target Compound Thiazolo[3,2-b][1,2,4]triazole 2-Fluorophenyl –OH, –CH₃, piperazine-carboxylate ~447.5 (estimated) Enzyme/receptor modulation
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate Thiazolo[3,2-b][1,2,4]triazole 3-Fluorophenyl –OH, –CH₂CH₃, piperazine-carboxylate ~461.5 Not reported
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Benzoyl-piperazine 2-Fluorophenyl, 4-hydroxyphenyl –COCF₃, –C=O ~452.3 Crystallography, ionic interactions
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole-thiazole 4-Fluorophenyl, 4-chlorophenyl –COOEt, –CH₃ ~457.9 Antimicrobial/antifungal agents

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.